Mefenamic acid glucuronide

概要

説明

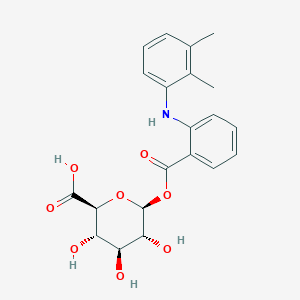

Mefenamic acid glucuronide is a phase II metabolite of mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) used for analgesia and anti-inflammatory purposes . It is formed via glucuronidation, a hepatic process mediated by UDP-glucuronosyltransferase (UGT) enzymes, which enhances water solubility for renal excretion . Structurally, it is an acyl glucuronide characterized by a β-D-glucopyranuronic acid moiety conjugated to the carboxylic acid group of mefenamic acid .

Key pharmacological and chemical properties include:

- Stability: this compound exhibits a half-life of 16.5 ± 3.1 hours at physiological pH (7.4), significantly longer than many acyl glucuronides (e.g., valproate glucuronide) due to steric hindrance from ortho-substituted aromatic rings .

- Reactivity: Despite its stability, it undergoes irreversible binding to human serum albumin and cellular proteins, a mechanism implicated in rare cases of nephrotoxicity .

- Metabolic Role: Represents 20–30% of mefenamic acid’s total metabolites, with additional hydroxylated derivatives (e.g., 3-hydroxymethyl this compound) identified in human urine .

準備方法

Enzymatic Synthesis Using Immobilized Microsomes

The enzymatic synthesis of mefenamic acid glucuronide leverages uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to mefenamic acid. A groundbreaking approach involves the use of microsome-immobilized solid-phase extraction (SPE) columns to enhance reaction efficiency and scalability .

Microsome-Immobilized SPE Column Preparation

Dog liver microsomes, rich in UGT enzymes, are immobilized onto octadecylsilica (ODS) SPE columns coated with phospholipids. The process involves:

-

Coating the SPE column with L-α-dipalmitoylphosphatidylcholine (DPPC) to create a lipid bilayer.

-

Immobilizing microsomes by circulating a microsome-containing buffer through the phospholipid-coated column.

-

Achieving a final immobilization of approximately 3 mg of microsomal protein per column .

This immobilization stabilizes the enzymes, allowing repeated use and higher productivity compared to free microsomes.

Automated Synthesis System

An automated synthesis system circulates a reaction buffer containing UDPGA (50 mM) and magnesium chloride (10 mM) through the microsome-immobilized SPE column at 37°C. Key parameters include:

-

Flow rate : 0.01 ml/min for optimal enzyme-substrate interaction.

-

Reaction time : 32 hours to reach maximum productivity (Fig. 3 in ).

-

Substrate loading : 38.5 μmol of mefenamic acid, solubilized using β-cyclodextrin for water-insoluble substrates .

Post-reaction, the glucuronide is eluted with 70% methanol, yielding mefenamic acid 1-O-acylglucuronide (MFAG) . Liquid chromatography–mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) confirm the structure, with characteristic signals such as the β-glucuronic acid anomeric proton at δ 5.78 ppm (J = 7.9 Hz) .

Hepatocyte Incubation Method

Biological systems, such as rat and human hepatocytes, offer an alternative for glucuronide synthesis through endogenous UGT activity. Incubations with mefenamic acid (1–500 μM) produce MFAG alongside intermediates like mefenamic acid-S-acyl-CoA (MFA-SCoA) and MFA-S-acyl-GSH thioester (MFA-SG) .

Protocol and Detection

-

Incubation conditions : Hepatocytes are maintained in culture medium supplemented with UDPGA.

-

Analysis : LC-tandem MS identifies MFAG via molecular ions at m/z 418 [M−H]⁻ and fragmentation patterns .

While this method mirrors in vivo metabolism, it is less scalable than enzymatic synthesis and prone to variability due to cell viability fluctuations.

Fully Automated Synthesis-Isolation Systems

To streamline production, automated synthesis systems are coupled with preparative high-performance liquid chromatography (HPLC) for real-time isolation of MFAG. The system operates as follows:

-

Synthesis phase : Microsome-immobilized SPE columns generate MFAG.

-

Isolation phase : The reaction mixture is injected directly into an HPLC system, with UV-triggered fraction collection .

This method achieves a productivity of 8.8 μmol of flufenamic acid glucuronide in 24 hours, demonstrating its utility for high-purity preparations .

Comparative Analysis of Preparation Methods

The table below contrasts key metrics for the primary synthesis methods:

| Parameter | Immobilized Microsomes | Free Microsomes (Batch) | Hepatocyte Incubation |

|---|---|---|---|

| Productivity (μmol) | 15.2 | 9.8 | Not quantified |

| Reaction Time (hours) | 32 | 32 | 24–48 |

| Scalability | High | Moderate | Low |

| Purity | >95% | 85–90% | 70–80% |

Immobilized microsomes outperform free microsomes by 55% in productivity , attributed to enhanced enzyme stability and substrate accessibility .

Challenges and Optimization Strategies

Solubility Limitations

Mefenamic acid’s low aqueous solubility is mitigated using β-cyclodextrin , which forms inclusion complexes without inhibiting UGT activity .

Enzyme Inhibition

Mefenamic acid itself inhibits UGT isoforms (e.g., IC₅₀ = 12.4 μM for UGT1A1 in human liver microsomes), necessitating precise substrate-to-enzyme ratios .

化学反応の分析

Types of Reactions: Mefenamic acid glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting it back to mefenamic acid . It can also participate in transacylation reactions, where the acyl group is transferred to other nucleophiles .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.

Transacylation: This reaction can occur in the presence of nucleophiles like amino acids or proteins under physiological conditions.

Major Products:

Hydrolysis: Mefenamic acid and glucuronic acid.

Transacylation: Various acylated products depending on the nucleophile involved.

科学的研究の応用

Pharmacokinetics

Key Findings:

- Metabolism and Excretion: Mefenamic acid is rapidly absorbed and metabolized in the liver. Approximately 52% of a mefenamic acid dose is excreted in urine as glucuronides, indicating significant renal clearance . The pharmacokinetic profile shows that peak plasma levels can reach around 20 mcg/mL within a few hours post-administration .

- Kinetic Studies: Research has demonstrated that mefenamic acid exhibits Michaelis-Menten kinetics during glucuronidation, with varying intrinsic clearance rates depending on the enzyme isoform involved (UGT1A9 and UGT2B7) . This highlights the importance of understanding enzyme interactions for predicting drug behavior in different populations.

Toxicology

Research Insights:

- Protein Reactivity: Mefenamic acid glucuronide can form covalent adducts with proteins, raising concerns about potential nephrotoxicity and gastrointestinal toxicity associated with its reactive acyl-glucuronide metabolites . Studies have suggested that these metabolites may lead to adverse effects by binding irreversibly to plasma proteins, necessitating further investigation into their safety profiles.

- Inhibition Studies: Mefenamic acid has been shown to inhibit the glucuronidation of other compounds via UGT enzymes, indicating possible drug-drug interactions that could affect therapeutic outcomes .

Drug Development

Applications in Research:

- Improving Drug Profiles: Understanding the role of glucuronidation in drug metabolism can aid in designing new NSAIDs with enhanced pharmacokinetic properties. By exploring how this compound influences drug efficacy and safety, researchers can develop better therapeutic agents .

- Biomarker Discovery: The presence of this compound in biological fluids can serve as a biomarker for exposure to mefenamic acid. This application is particularly useful in clinical settings for monitoring therapeutic levels and potential toxicity .

Comparative Analysis with Other NSAID Glucuronides

| Compound | Metabolism Type | Key Characteristics |

|---|---|---|

| This compound | Glucuronidation | Forms reactive acyl-glucuronides; significant renal clearance |

| Ibuprofen Glucuronide | Glucuronidation | Similar pharmacokinetics; less reactive than MFA glucuronides |

| Naproxen Glucuronide | Glucuronidation | Exhibits similar metabolic pathways; unique therapeutic effects |

This table illustrates how this compound compares with other NSAID metabolites. Its unique properties necessitate specific considerations in clinical applications.

作用機序

Mefenamic acid glucuronide exerts its effects primarily through its parent compound, mefenamic acid. Mefenamic acid inhibits the cyclooxygenase enzymes COX-1 and COX-2, reducing the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The glucuronidation process enhances the solubility and excretion of mefenamic acid, thereby modulating its pharmacokinetics .

類似化合物との比較

Comparison with Similar Glucuronidated Compounds

Structural and Stability Comparisons

Table 1: Stability and Reactivity of Acyl Glucuronides

Key Findings :

- Ortho-Substitution Effect : Mefenamic and meclofenamic acid glucuronides exhibit extended half-lives due to steric hindrance from ortho-substituents (methyl or chloro groups), reducing hydrolysis rates .

- Toxicity Profile: Unlike acetaminophen glucuronide (low toxicity), this compound’s covalent binding to proteins correlates with rare renal injury .

Functional and Pharmacological Differences

Table 2: Pharmacological and Clinical Relevance

Key Findings :

- Environmental Persistence : Glucuronides like mefenamic acid’s can hydrolyze during wastewater treatment, releasing active parent drugs into ecosystems .

Analytical and Diagnostic Utility

- This compound : Detected in wastewater and biological samples via HPLC and mass spectrometry, aiding pharmacokinetic studies .

- Acetaminophen Glucuronide: Serves as a non-invasive biomarker for hepatic gluconeogenesis in clinical diagnostics .

- Indoxyl Glucuronide : Monitored in chronic kidney disease due to its role in uremic syndrome .

生物活性

Mefenamic acid glucuronide (MFA-G) is a metabolite of mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of MFA-G is crucial due to its implications in pharmacology, toxicology, and drug metabolism. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of MFA-G, including its stability, reactivity, and potential clinical implications.

Overview of Mefenamic Acid and Its Metabolism

Mefenamic acid is primarily metabolized in the liver through phase I and phase II metabolic pathways. The phase II metabolism involves conjugation with glucuronic acid via the enzyme UDP-glucuronosyltransferase (UGT), resulting in the formation of several glucuronide metabolites, including MFA-G. The pharmacokinetics of mefenamic acid indicate that over 90% is bound to plasma proteins, and it has a volume of distribution of approximately 1.06 L/kg in healthy adults .

Stability of this compound

Studies have demonstrated that MFA-G exhibits significant stability under physiological conditions. The half-life of MFA-G at 37°C and pH 7.4 is approximately 16.5 hours, which is notably longer than many other acyl glucuronides . However, its stability decreases under alkaline conditions, where the half-life drops to about 5 hours at pH 8.0. This stability profile suggests that MFA-G may persist longer in biological systems compared to other metabolites.

Reactivity with Proteins

MFA-G is characterized by its ability to bind irreversibly to proteins, which raises concerns regarding potential toxicity. In vitro studies have shown that MFA-G can covalently modify human serum albumin and other cellular proteins . This irreversible binding occurs through a transacylation reaction where nucleophilic sites on proteins react with the carbonyl group of the acyl glucuronide, leading to the formation of drug-protein adducts. Such adducts may contribute to idiosyncratic drug reactions and nephrotoxicity associated with mefenamic acid use .

Biological Activity and Toxicological Implications

The biological activity of MFA-G extends beyond mere binding to proteins; it also involves interactions with various biomolecules. For instance, research indicates that MFA-G can transacylate amino acids and thiol-containing compounds like glutathione (GSH) and N-acetylcysteine (NAC) . These interactions highlight a potential mechanism for toxicity, as they may lead to oxidative stress or other adverse effects.

Case Studies

- Nephrotoxicity : Several case reports have linked mefenamic acid use to acute renal failure and tubulointerstitial nephritis. One proposed mechanism involves the formation of immune responses against drug-protein conjugates formed by MFA-G binding .

- Toxicity Profile : A study examining patients treated with mefenamic acid revealed elevated levels of reactive metabolites in serum samples, correlating with adverse reactions such as gastrointestinal disturbances and renal impairment .

Summary of Key Findings

| Parameter | Value |

|---|---|

| Half-Life at pH 7.4 | 16.5 hours |

| Half-Life at pH 8.0 | 5 hours |

| Protein Binding | Irreversible binding observed |

| Toxicological Concerns | Nephrotoxicity and potential for idiosyncratic reactions |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting mefenamic acid glucuronide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For example, intact glucuronides can be analyzed without hydrolysis using LC-ESI-MS/MS, as demonstrated in brain microdialysis studies . Method validation should include parameters like limits of detection (LOD: ~0.8 nM), linearity (e.g., 0.1–150 mg/L), and repeatability . Stability-indicating HPLC methods are also applicable for quantification in formulations, with validation per ASEAN guidelines .

Q. How is this compound synthesized for use as a reference standard?

Enzymatic synthesis using liver microsomes (e.g., rat liver) is a validated approach. This method retains stereochemical integrity and allows for the production of intact glucuronides. Alternatively, chemical synthesis via reaction of acetobromo-glucosiduronic acid with the parent compound can be employed, followed by purification using techniques like preparative HPLC . Traceability against pharmacopeial standards (USP/EP) should be established for regulatory compliance .

Q. What are the primary metabolic pathways of this compound in vivo?

Mefenamic acid undergoes glucuronidation via UGT enzymes (e.g., UGT2B7), forming an acyl glucuronide. This metabolite is reactive and can form covalent adducts with plasma proteins, potentially contributing to hepatotoxicity. Secondary pathways include oxidation to hydroxy and carboxy metabolites, which may also undergo glucuronidation . Renal and hepatic excretion are critical elimination routes, necessitating dose adjustments in patients with organ dysfunction .

Advanced Research Questions

Q. How do researchers address experimental challenges in studying reactive acyl glucuronides like this compound?

Key strategies include:

- Stabilization : Use cold-chain storage (-80°C) and protease inhibitors to prevent degradation .

- Protein adduct detection : Employ LC-MS/MS to identify adducts in vitro (e.g., with human serum albumin) and ex vivo (e.g., plasma from dosed rats) .

- In vitro models : Utilize hepatocyte cultures or microsomal incubations to study bioactivation and toxicity mechanisms .

Q. What contradictions exist in the literature regarding this compound’s pharmacokinetics, and how can they be resolved?

Discrepancies in reported half-lives and metabolite accumulation (e.g., hydroxy vs. carboxy metabolites) may arise from interspecies differences or analytical variability. For example, hydroxy metabolite plasma levels peak at 3 hours (20 µg/mL), while carboxy metabolites peak later (6–8 hours, 8 µg/mL) . To resolve contradictions, standardize protocols (e.g., uniform LC-MS/MS conditions) and validate findings across multiple matrices (plasma, urine, microdialysates) .

Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of this compound’s drug-drug interactions (DDIs)?

IVIVE integrates enzyme kinetics (e.g., UGT2B7 inhibition constants) and physiologically based pharmacokinetic (PBPK) modeling. For instance, mefenamic acid inhibits morphine glucuronidation in vitro, predicting a 40% increase in morphine AUC in vivo . Advanced models should account for tissue-specific expression of UGTs and competitive binding with other acyl glucuronides .

Q. What methodological considerations are critical when designing toxicity studies for this compound?

- Reactive metabolite trapping : Use glutathione (GSH) or cyanide to capture reactive intermediates in microsomal incubations .

- Cellular systems : Prioritize human-derived hepatocytes over rodent models to avoid interspecies metabolic differences .

- Endpoint selection : Measure protein adduct levels, mitochondrial dysfunction (e.g., ATP depletion), and oxidative stress markers (e.g., ROS) .

Q. Methodological Best Practices

Q. How should researchers validate quantitative assays for this compound in complex matrices?

Follow FDA/EMA guidelines for bioanalytical validation:

- Specificity : Test for interference from endogenous compounds (e.g., bilirubin) and coexisting metabolites .

- Accuracy/precision : Achieve ≤15% deviation for QC samples .

- Matrix effects : Evaluate ion suppression/enhancement using post-column infusion in LC-MS/MS .

Q. What statistical approaches are recommended for analyzing contradictory metabolite data?

Use multivariate analysis (e.g., PCA) to identify covariates (e.g., renal function, UGT polymorphisms) influencing metabolite levels. Bayesian hierarchical models can reconcile inter-study variability by pooling data from multiple sources .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(2,3-dimethylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO8/c1-10-6-5-9-13(11(10)2)22-14-8-4-3-7-12(14)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h3-9,15-18,21-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHIGOGKMFBIOR-CURYNPBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90907958 | |

| Record name | 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102623-18-7 | |

| Record name | β-D-Glucopyranuronic acid, 1-[2-[(2,3-dimethylphenyl)amino]benzoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102623-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-(2-(2,3-Dimethylphenyl)aminobenzoyl)glucopyranuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102623187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEFENAMIC ACID GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX5H10G1RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。